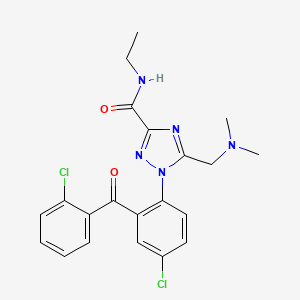![molecular formula C26H36IN2O7P B1668531 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B1668531.png)
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP 64213 is a synthetic organic compound known for its role as a potent agonist of the gamma-aminobutyric acid type B (GABA_B) receptor . This compound has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
CGP 64213 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the function and modulation of GABA_B receptors in the brain.
Drug Development: CGP 64213 serves as a lead compound for the development of new therapeutic agents targeting GABA_B receptors.
Vorbereitungsmethoden
The synthesis of CGP 64213 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the benzoic acid derivative, which serves as the core structure of CGP 64213.
Introduction of functional groups: Various functional groups, such as hydroxyl and phosphoryl groups, are introduced through specific reactions to achieve the desired chemical structure.
Final assembly: The final step involves the coupling of the intermediate compounds to form CGP 64213 under controlled reaction conditions.
Industrial production methods for CGP 64213 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Analyse Chemischer Reaktionen
CGP 64213 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in CGP 64213.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
CGP 64213 exerts its effects by binding to and activating GABA_B receptors, which are G-protein-coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase activity, increase potassium conductance, and decrease calcium conductance. This leads to a reduction in neuronal excitability and neurotransmitter release . The molecular targets and pathways involved in this mechanism include the modulation of ion channels and intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
CGP 64213 is unique among GABA_B receptor agonists due to its high potency and selectivity. Similar compounds include:
Baclofen: Another GABA_B receptor agonist used clinically as a muscle relaxant.
SKF 97541: A potent GABA_B receptor agonist used in research studies.
Compared to these compounds, CGP 64213 has distinct pharmacological properties that make it a valuable tool for scientific research and drug development.
Eigenschaften
Molekularformel |
C26H36IN2O7P |
|---|---|
Molekulargewicht |
646.5 g/mol |
IUPAC-Name |
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1 |
InChI-Schlüssel |
RLYLJDJFHZHCTR-GCJKJVERSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |
SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGP 64213 CGP-64213 CGP64213 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



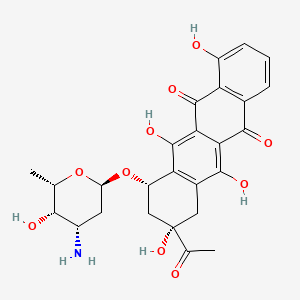
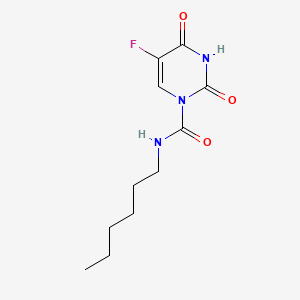
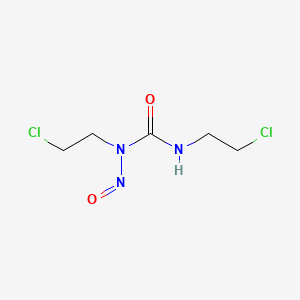


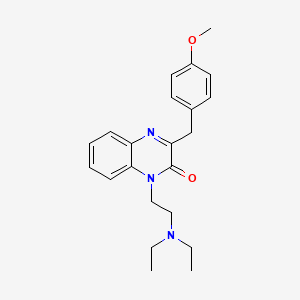
![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1668456.png)
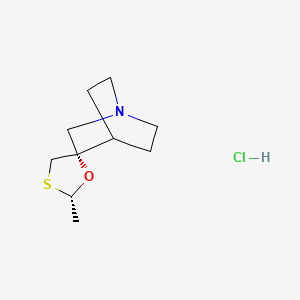
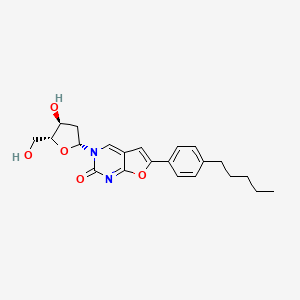

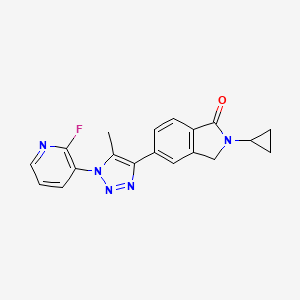
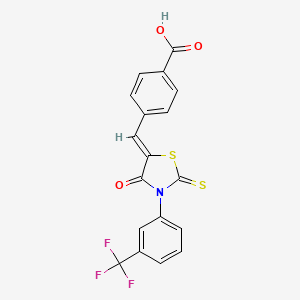
![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)
